Methyl 8-oxo-8-(phenylamino)octanoate
Overview
Description
Methyl 8-oxo-8-(phenylamino)octanoate is a chemical compound with the molecular formula C15H21NO3. It is characterized by the presence of an ester group and a secondary amide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Methyl 8-oxo-8-(phenylamino)octanoate, also known as methyl suberanilate, is primarily used as an intermediate in the synthesis of anti-cancer drugs . .
Mode of Action
It’s likely that its mode of action is related to its role as an intermediate in the synthesis of other compounds .
Biochemical Pathways
This compound may be involved in the synthesis of compounds that inhibit Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Result of Action
It’s used in the synthesis of compounds that have been shown to inhibit ptps . Inhibition of PTPs can affect multiple cellular processes, potentially leading to therapeutic effects in conditions like cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxo-8-(phenylamino)octanoate typically involves the reaction of octanoic acid derivatives with phenylamine. One common method includes the following steps :
Starting Materials: Octanoic acid monomethyl ester, 1-hydroxybenzotriazole, phenylamine, and dicyclohexylcarbodiimide.
Reaction Conditions: The reaction is carried out in dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-8-(phenylamino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 8-oxo-8-(phenylamino)octanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-oxooctanoate: Lacks the phenylamino group, making it less versatile in certain reactions.
Phenylaminooctanoic acid: Contains a carboxylic acid group instead of an ester group, affecting its reactivity and applications.
Uniqueness
Methyl 8-oxo-8-(phenylamino)octanoate is unique due to the presence of both an ester and a secondary amide group, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 8-anilino-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMVQKYXFBPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460593 | |
Record name | methyl suberanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162853-41-0 | |
Record name | methyl suberanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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